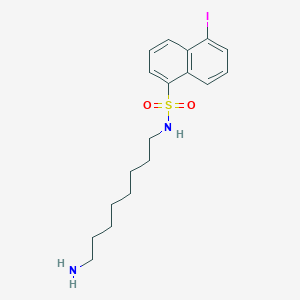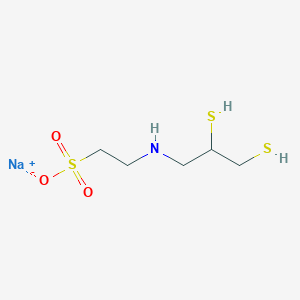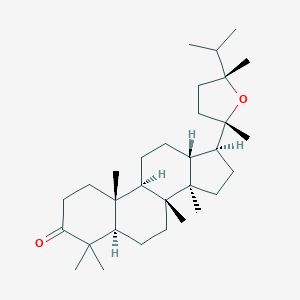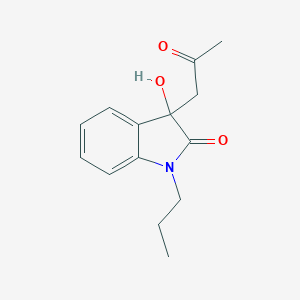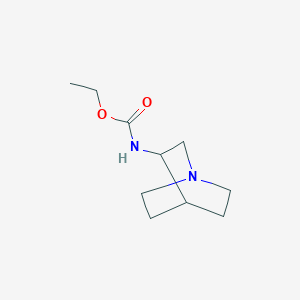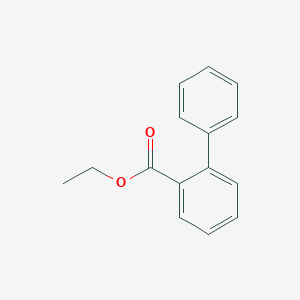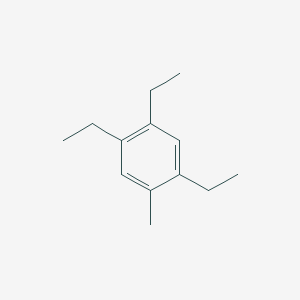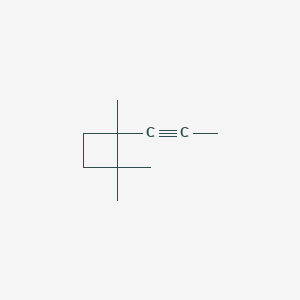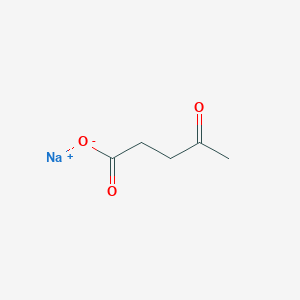![molecular formula C10H18O2 B011665 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-58-9](/img/structure/B11665.png)
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as TMB-3,4-diol, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TMB-3,4-diol is a chiral compound with two stereocenters, which makes it a valuable target for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not well understood, but it is believed to involve interactions with various biological targets, such as enzymes and receptors. 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to estrogen receptors, which may contribute to its anti-tumor properties.
Effets Biochimiques Et Physiologiques
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2. In animal studies, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its chiral nature, which makes it a valuable target for asymmetric synthesis. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and limited availability can make it challenging to work with in large-scale experiments.
Orientations Futures
There are a number of future directions for research on 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Another area of interest is its potential as a chiral building block for the synthesis of novel materials, such as dendrimers and polymers. Finally, there is a need for the development of more efficient and scalable methods for the synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, which could facilitate its use in industrial applications.
Méthodes De Synthèse
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can be synthesized via a number of methods, including the use of chiral catalysts, enzymatic resolution, and diastereoselective reduction. One of the most common methods for synthesizing 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is via the diastereoselective reduction of the corresponding ketone using borane-dimethyl sulfide complex. This method yields the desired product in high enantiomeric excess and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and anti-tumor properties. In materials science, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a chiral ligand for asymmetric reactions.
Propriétés
Numéro CAS |
19898-58-9 |
|---|---|
Nom du produit |
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
Clé InChI |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
SMILES canonique |
CC1(C2C1CC(C(C2)O)(C)O)C |
Autres numéros CAS |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
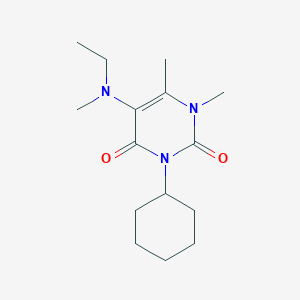
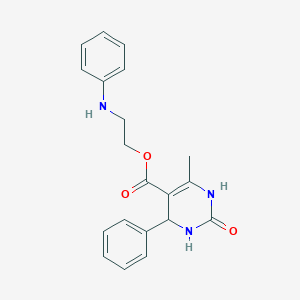
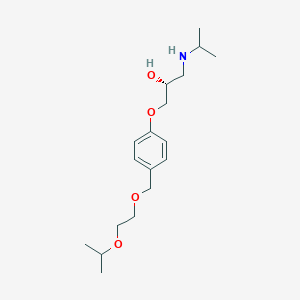
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
